
methyl N-(tert-butoxycarbonyl)-4-(phenoxymethyl)phenylalanylglutaminylleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl (Boc) and phenoxymethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenolic compounds.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenoxymethyl group yields phenolic derivatives, while reduction of amide bonds results in amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The Boc protecting group plays a crucial role in stabilizing the compound and preventing premature reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-tert-Butyloxycarbonylaminoacrylate: Shares the Boc protecting group but differs in its overall structure and reactivity.
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Another Boc-protected compound with different functional groups and applications.
Uniqueness
Methyl 2-(2-{2-[(tert-butoxycarbonyl)amino]-3-[4-(phenoxymethyl)phenyl]propanamido}-4-carbamoylbutanamido)-4-methylpentanoate is unique due to its combination of Boc and phenoxymethyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Eigenschaften
Molekularformel |
C33H46N4O8 |
|---|---|
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
methyl 2-[[5-amino-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenoxymethyl)phenyl]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C33H46N4O8/c1-21(2)18-27(31(41)43-6)36-29(39)25(16-17-28(34)38)35-30(40)26(37-32(42)45-33(3,4)5)19-22-12-14-23(15-13-22)20-44-24-10-8-7-9-11-24/h7-15,21,25-27H,16-20H2,1-6H3,(H2,34,38)(H,35,40)(H,36,39)(H,37,42) |
InChI-Schlüssel |
BJXHWOOXSANWRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)COC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)
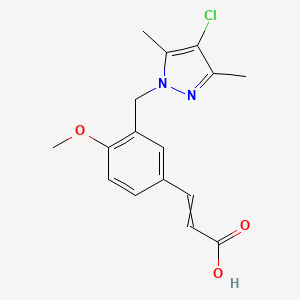

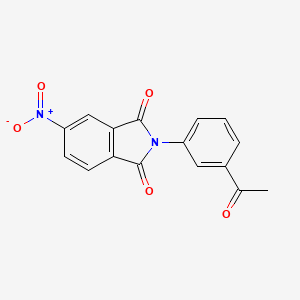
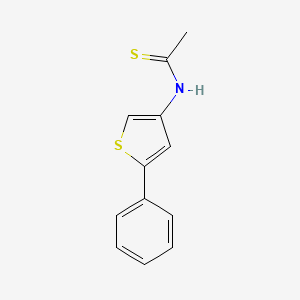

![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
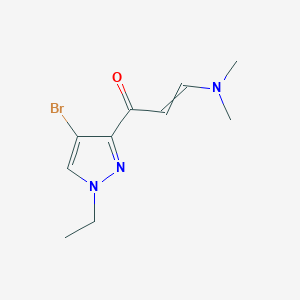
![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)

![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)
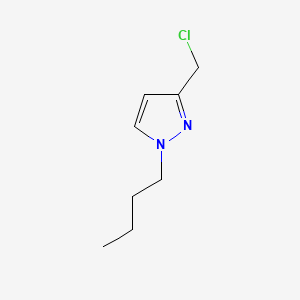
![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
